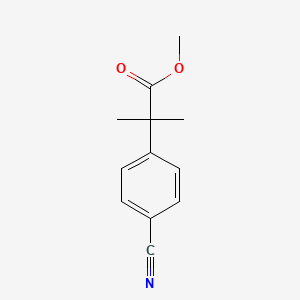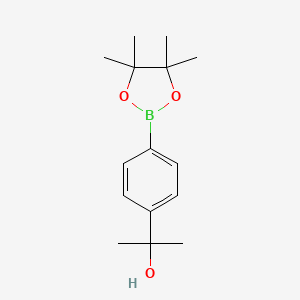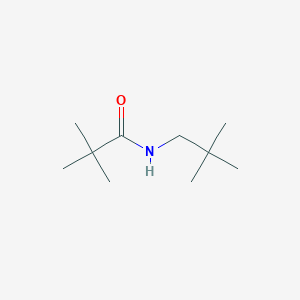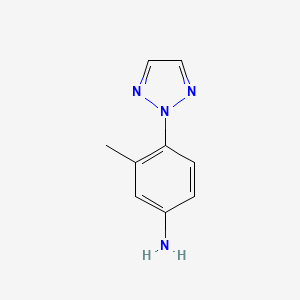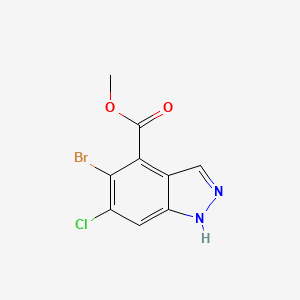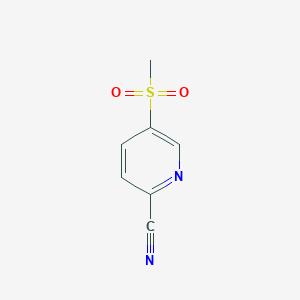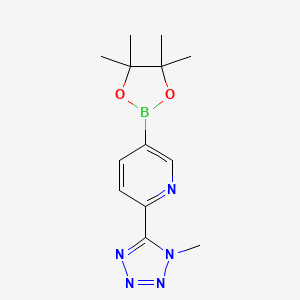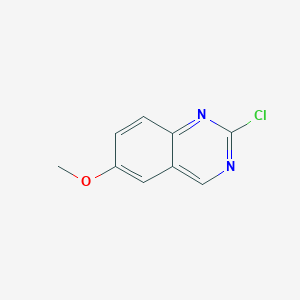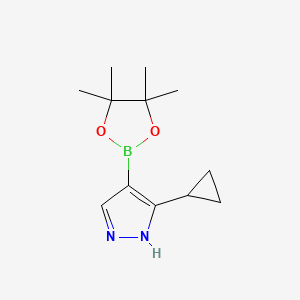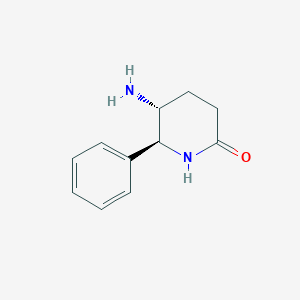![molecular formula C25H36Br2S2 B1428730 2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene CAS No. 478404-10-3](/img/structure/B1428730.png)
2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene
Descripción general
Descripción
2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is a chemical compound with the molecular formula C25H36Br2S2 . It is a compound with two thiophene units confined to one plane .
Synthesis Analysis
The synthesis of 2,6-dibromo-4,4-bis (2-ethylhexyl)-4H-cyclopenta [1,2-b:5,4-b’]dithiophene can be achieved by reacting 4,4-bis (2-ethylhexyl)-4H-cyclopenta [1,2-b:5,4-b’]dithiophene with N-Bromosuccinimide in dimethylformamide .Molecular Structure Analysis
The molecular structure of this compound is characterized by a rigid coplanar structure that favors π−π intermolecular interactions . This structure allows for more effective conjugation if embedded into semiconducting polymers .Physical And Chemical Properties Analysis
This compound has a molecular weight of 560.5 g/mol . It has a topological polar surface area of 56.5 Ų and a heavy atom count of 29 . It has a rotatable bond count of 14 . The exact mass is 560.06047 g/mol and the monoisotopic mass is 558.06252 g/mol .Aplicaciones Científicas De Investigación
Photovoltaic Applications
2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene has been utilized in the design and synthesis of conjugated polymers for photovoltaic applications. These polymers, such as poly[2,6-(4,4-dioctyl-4H-cyclopenta[2,1-b:3,4-b]dithiophene)-alt-2,7-(4,5-dioctylbenzo[2,1-b:3,4-b′]dithiophene)] (PBDT), show enhanced π-electron delocalization, which is beneficial for photovoltaic device fabrications (Xiao, Zhou, & You, 2008).
Alkylation in Aqueous Conditions
A novel method for the alkylation of 4H-cyclopenta-[2,1-b:3,4-b′]dithiophene (CPDT) in water has been reported, which is also extended to 2,6-dibromo-4H-cyclopenta-[2,1-b:3,4-b′]dithiophene. This method offers advantages like the use of water instead of toxic solvents and results in high yields of dialkylated CPDT products (Raju, Gopikrishna, & Iyer, 2014).
Synthesis of Functionalized 4H-Cyclopenta[2,1-b:3,4-b']dithiophenes
A three-step synthetic approach has been developed for both symmetrically and asymmetrically functionalized 4H-cyclopenta[2,1-b:3,4-b']dithiophenes. This method allows for a broad collection of functionalized bridged bithiophenes, starting from 3-bromo-2,2'-bithiophene (Van Mierloo et al., 2010).
Synthesis for Optoelectronic Devices
The compound 7,7’-(4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b’]dithiophene-2,6-diyl)bis(4-bromobenzo[c][1,2,5]thiadiazole) has been synthesized for its potential application in optoelectronic devices. This synthesis involves direct C–H cross-coupling and is significant for the development of materials employed in optoelectronics (Gudim, Knyazeva, & Rakitin, 2021).
Dye-Sensitized Solar Cells
2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene has been involved in the study of dye-sensitized solar cells. The performance of these cells containing various organic dyes with systematic modification of π-bridge size and geometric structure was examined, showing the potential of these compounds in photovoltaic performance enhancement (Lee et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
4,10-dibromo-7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36Br2S2/c1-3-5-7-9-11-13-15-25(16-14-12-10-8-6-4-2)19-17-21(26)28-23(19)24-20(25)18-22(27)29-24/h17-18H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJLWOFZCHUCMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=C(C3=C1C=C(S3)Br)SC(=C2)Br)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731375 | |
| Record name | 2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene | |
CAS RN |
478404-10-3 | |
| Record name | 2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



